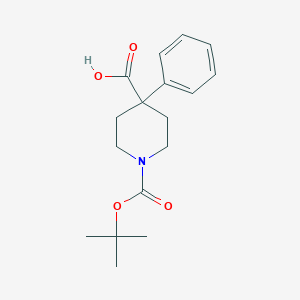

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWOYDIXKYSZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353135 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167262-68-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic Acid

Introduction

This compound, also known as N-Boc-4-phenyl-4-piperidinecarboxylic acid, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its structural framework, featuring a protected piperidine ring, a phenyl group, and a carboxylic acid moiety, makes it a versatile building block in drug discovery and development. This guide provides a detailed overview of its core physical properties, experimental methodologies, and its role in synthetic pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C17H23NO4 | [3] |

| Molecular Weight | 305.37 g/mol | [1][3] |

| Melting Point | 182-194 °C | [1] |

| 187-189 °C | [3] | |

| Boiling Point | 450.0 ± 45.0 °C (Predicted) | [3] |

| Density | 1.176 g/cm³ (Predicted) | [3] |

| pKa | 4.09 ± 0.20 (Predicted) | [3] |

| Appearance | White to off-white solid | [1][3] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 167262-68-2 | [1][3] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided search results, a general synthetic protocol for a related compound, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, offers insight into the laboratory procedures involving similar reagents and techniques.

General Synthesis of N-Boc-piperidine Carboxylic Acids

A common method for the N-protection of piperidine carboxylic acids involves the reaction of the parent amino acid with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.

Example Protocol: To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a mixture of aqueous sodium hydroxide and t-butanol at 0°C, di-tert-butyl dicarbonate (1.1 equivalents) is added slowly.[4] The reaction mixture is then stirred overnight, allowing it to gradually warm to room temperature.[4] Following the completion of the reaction, the volume of the solution is reduced under vacuum. The pH of the remaining aqueous solution is then adjusted to acidic (pH 2) with hydrochloric acid, leading to the precipitation of the N-Boc protected product.[4] The resulting solid is collected by filtration, washed with water, and dried to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[4]

Role in Synthetic Pathways

This compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules. Its protected nitrogen allows for selective modifications at other positions of the molecule. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, enabling further functionalization of the piperidine nitrogen.

Below is a generalized workflow illustrating the utility of this compound as a synthetic intermediate.

Applications in Drug Development

The structural motif of this compound is found in a variety of pharmacologically active agents. Its applications are notable in the development of:

-

Peptide-based drugs: Where it serves as a constrained amino acid analogue.[1]

-

Complex organic compounds: Acting as a key building block for molecules with therapeutic potential.[1]

Furthermore, the incorporation of this moiety can enhance the solubility and bioavailability of active pharmaceutical ingredients, which is a critical aspect of drug formulation.[1]

References

An In-depth Technical Guide to Boc-4-phenylpiperidine-4-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-4-phenylpiperidine-4-carboxylic acid, a synthetically versatile piperidine derivative, serves as a crucial building block in the development of novel therapeutics. Its rigid scaffold, incorporating both a phenyl and a carboxylic acid moiety at the 4-position, makes it an attractive starting material for creating structurally complex and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in medicinal chemistry, particularly in the synthesis of potent analgesics.

Chemical and Physical Properties

Boc-4-phenylpiperidine-4-carboxylic acid is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.

Table 1: Physicochemical Properties of Boc-4-phenylpiperidine-4-carboxylic acid

| Property | Value | Reference(s) |

| CAS Number | 167262-68-2 | [1] |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Melting Point | 187-189 °C | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of Boc-4-phenylpiperidine-4-carboxylic acid is a critical process for its application in drug discovery. While various synthetic routes to similar piperidine structures exist, a common approach involves the protection of the piperidine nitrogen of a precursor molecule. A detailed experimental protocol for a related compound, 1-(tert-butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid, provides insight into the synthetic methodology that can be adapted.[2]

General Experimental Protocol for Boc Protection

A general and widely used method for the introduction of a Boc protecting group onto a piperidine nitrogen involves the reaction of the parent piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid [3]

-

Materials: 4-Piperidinecarboxylic acid, Di-tert-butyl dicarbonate, Sodium carbonate, Sodium bicarbonate, Ethyl ether, Ethyl acetate, Hydrochloric acid (3 mol/L), Anhydrous sodium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a stirring device, dissolve 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.

-

Dropwise, add di-tert-butyl dicarbonate through a dropping funnel while stirring the reaction at 30°C in a water bath for 22 hours.

-

Extract the reaction mixture with ethyl ether (2 x 100 mL) to remove unreacted di-tert-butyl dicarbonate.

-

Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.

-

Extract the product with ethyl acetate (4 x 100 mL).

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain N-Boc-piperidine-4-carboxylic acid.

-

This protocol describes the synthesis of a related compound and serves as a foundational method that can be adapted for the synthesis of Boc-4-phenylpiperidine-4-carboxylic acid from its corresponding phenyl-substituted precursor.

Spectroscopic Data

The structural confirmation of Boc-4-phenylpiperidine-4-carboxylic acid is achieved through various spectroscopic techniques. The following table summarizes the expected spectral data based on its chemical structure.

Table 2: Spectroscopic Data for Boc-4-phenylpiperidine-4-carboxylic acid

| Technique | Data |

| ¹H NMR | Expected signals would include those for the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), and aromatic protons of the phenyl group (multiplets, ~7.2-7.4 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Characteristic signals are expected for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the carbons of the piperidine ring, the carbons of the phenyl ring, and the carboxylic acid carbonyl carbon (~175-180 ppm). |

| FTIR (cm⁻¹) | Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), C-H stretches for the aliphatic and aromatic groups (~3100-2850 cm⁻¹), a strong C=O stretch for the urethane of the Boc group (~1680-1700 cm⁻¹), and a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]+ or related ions such as [M+H]+ or [M+Na]+. Fragmentation patterns would likely involve the loss of the Boc group or the carboxylic acid group. |

Applications in Drug Development

The rigid 4-phenylpiperidine-4-carboxylic acid scaffold is a key pharmacophore in a variety of biologically active compounds, particularly those targeting the central nervous system. The Boc-protected form is an essential intermediate that allows for selective modification at the carboxylic acid group or, after deprotection, at the piperidine nitrogen.

Synthesis of Opioid Analgesics

Phenylpiperidine derivatives are a well-established class of opioid analgesics. The core structure of Boc-4-phenylpiperidine-4-carboxylic acid is closely related to potent opioids like fentanyl.[4] This intermediate can be utilized in the synthesis of novel opioid receptor modulators with potentially improved pharmacological profiles, such as enhanced efficacy and reduced side effects. The 4-phenyl group is a crucial feature for binding to the mu-opioid receptor.[5][6]

Role in the Development of Novel CNS Agents

Beyond analgesics, the 4-phenylpiperidine scaffold is present in a range of compounds with activity at various CNS targets. Derivatives of 4-phenylpiperidine-4-carboxylic acid have been explored as monoamine neurotransmitter re-uptake inhibitors, suggesting potential applications in the treatment of depression and other mood disorders.[7] The ability to readily modify the core structure allows for the generation of diverse chemical libraries for screening against a wide array of biological targets.

Conclusion

Boc-4-phenylpiperidine-4-carboxylic acid is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined structure and the presence of the versatile Boc protecting group make it an ideal starting point for the synthesis of complex molecules with a wide range of pharmacological activities. For researchers and scientists in the pharmaceutical industry, a thorough understanding of its properties and synthetic utility is essential for the design and development of next-generation therapeutics.

References

- 1. 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | 167262-68-2 [sigmaaldrich.com]

- 2. 1-(tert-butoxycarbonyl)-4-(phenylaMino)piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its applications in drug discovery and development.

Core Compound Properties

This compound, also known as N-Boc-4-phenyl-4-piperidinecarboxylic acid, is a bifunctional molecule featuring a piperidine scaffold. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, sequential reactions in complex syntheses, making it a valuable intermediate in the preparation of novel therapeutic agents.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 305.37 g/mol | |

| Molecular Formula | C₁₇H₂₃NO₄ | |

| Melting Point | 187-189 °C | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 4 °C | |

| CAS Number | 167262-68-2 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-protection of 4-phenylpiperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

The synthesis is a straightforward Boc-protection reaction. The workflow involves dissolving the starting material, adding the protecting agent and a base, followed by reaction, workup, and purification.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-phenylpiperidine-4-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-phenylpiperidine-4-carboxylic acid (1 equivalent) in a mixture of THF and water.

-

Basification: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until it dissolves.

-

Boc-Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in drug discovery due to its rigid scaffold and the presence of two orthogonal functionalities: the Boc-protected amine and the carboxylic acid. This allows for selective chemical modifications at either end of the molecule.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, including:

-

Opioid Receptor Modulators: The 4-phenylpiperidine core is a common scaffold in many opioid receptor agonists and antagonists.

-

Novel Scaffolds for CNS-active agents: The rigid structure of the piperidine ring is often incorporated into compounds targeting the central nervous system.

-

Peptide Mimetics: The carboxylic acid and the deprotected amine can be used to incorporate this rigid, non-natural amino acid-like structure into peptide sequences to improve their stability and pharmacokinetic properties.

Drug Development Workflow

The following diagram illustrates the logical workflow of how this compound is utilized in a typical drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in the field of medicinal chemistry and drug development. Its well-defined structure and dual functionality provide a robust platform for the synthesis of novel and complex molecules with potential therapeutic applications. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling its broader use in the scientific community.

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid melting point

An In-depth Technical Guide on 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

This technical guide provides comprehensive information on the physicochemical properties and analysis of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The accurate determination of physical constants is a critical first step in the characterization of a chemical entity. The melting point, in particular, serves as a crucial indicator of purity.

| Parameter | Value | Reference |

| Melting Point | 187-189 °C | |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| CAS Number | 167262-68-2 | [1] |

| Physical Form | Solid | |

| Purity | 97% |

Experimental Protocol: Melting Point Determination

The melting point of an organic compound is the temperature at which it transitions from a solid to a liquid state.[2][3] For pure crystalline substances, this transition occurs over a narrow temperature range, making the melting point a reliable criterion for purity and identification.[3][4] Impurities typically cause a depression and broadening of the melting point range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[3]

-

If necessary, crush any coarse crystals using a mortar and pestle.[3]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[2]

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[2][5]

-

-

Apparatus Setup:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.[2]

-

Ensure the thermometer bulb is correctly positioned to accurately measure the temperature of the heating block and the sample.

-

-

Melting Point Measurement:

-

Begin heating the apparatus. It is common practice to first perform a rapid determination by heating quickly to find an approximate melting point.[4]

-

Allow the apparatus to cool.

-

For an accurate measurement, heat the sample at a slow rate, approximately 2°C per minute, as the temperature approaches the approximate melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (t₁) at which the first drop of liquid appears.[2]

-

Continue heating slowly and record the temperature (t₂) at which the entire sample has completely melted.[2]

-

The melting point is reported as the range between t₁ and t₂.

-

Synthesis Workflow

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry. The following diagram illustrates a general workflow for the synthesis of a related compound, N-Boc-piperidine-4-carboxylic acid, which provides a foundational understanding of the synthetic logic that can be adapted for this compound.

Caption: General synthesis workflow for N-Boc-piperidine-4-carboxylic acid.

References

A Technical Guide to the Solubility of Boc-4-phenylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-phenylpiperidine-4-carboxylic acid is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the lipophilic Boc protecting group and the phenyl moiety, alongside the polar carboxylic acid group, impart a specific solubility profile that is critical for its handling, reaction conditions, and purification. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and illustrates its application in synthetic workflows.

Core Compound Profile

| Parameter | Value | Reference |

| IUPAC Name | 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |

| CAS Number | 167262-68-2 | [1] |

| Molecular Formula | C₁₇H₂₃NO₄ | |

| Molecular Weight | 305.37 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 148-153 °C | [2] |

Solubility Profile

Quantitative solubility data for Boc-4-phenylpiperidine-4-carboxylic acid is not extensively reported in publicly available literature. However, based on its chemical structure and information from various sources, a qualitative solubility profile can be summarized. The presence of the large, nonpolar Boc and phenyl groups generally leads to poor solubility in aqueous solutions, while the carboxylic acid moiety can impart some solubility in basic aqueous solutions where it can be deprotonated. Its overall character suggests better solubility in organic solvents.

Table 1: Qualitative Solubility of Boc-4-phenylpiperidine-4-carboxylic Acid

| Solvent | Solubility | Notes |

| Water | Insoluble | The hydrophobic nature of the Boc and phenyl groups dominates.[2] |

| Methanol | Soluble (with heating) | A related compound, 4-Amino-1-Boc-piperidine-4-carboxylic acid, shows this property. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from its use as a reaction solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | Inferred from its use as a reaction solvent. |

| Dichloromethane (DCM) | Soluble | Inferred from its use as a reaction solvent. |

| Ethyl Acetate | Likely Soluble | Often used in extraction and purification steps. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following is a detailed methodology for determining the thermodynamic solubility of Boc-4-phenylpiperidine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate method.

Protocol: Equilibrium Solubility Determination by HPLC

Objective: To determine the equilibrium solubility of Boc-4-phenylpiperidine-4-carboxylic acid in a specific solvent at a controlled temperature.

Materials:

-

Boc-4-phenylpiperidine-4-carboxylic acid

-

Selected solvent (e.g., phosphate buffer pH 7.4, ethanol, acetonitrile)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Boc-4-phenylpiperidine-4-carboxylic acid to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Boc-4-phenylpiperidine-4-carboxylic acid of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered supernatant sample into the HPLC system.

-

Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the HPLC analysis represents the equilibrium solubility of the compound in that solvent at the specified temperature. The solubility is typically expressed in mg/mL or µg/mL.

-

Application in Drug Discovery and Development

Boc-4-phenylpiperidine-4-carboxylic acid is a valuable scaffold in the synthesis of various therapeutic agents, particularly those targeting the central nervous system. Its derivatives have been explored as opioid receptor modulators and neurokinin-1 (NK1) receptor antagonists.[3][4]

Logical Workflow: Synthesis of a Bioactive Molecule

The following diagram illustrates a generalized workflow for the synthesis of a potential therapeutic agent using Boc-4-phenylpiperidine-4-carboxylic acid as a starting material.

This workflow demonstrates the conversion of the initial carboxylic acid to an amide, followed by deprotection of the Boc group to allow for further functionalization of the piperidine nitrogen, ultimately leading to a final bioactive compound.

Relevant Signaling Pathway: Opioid Receptor Signaling

Derivatives of 4-phenylpiperidine are known to interact with opioid receptors. The diagram below provides a simplified overview of the canonical G-protein coupled signaling pathway activated by an opioid agonist.

Upon binding of an agonist to the μ-opioid receptor, the inhibitory G-protein (Gαi/o) is activated. This leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. The dissociated Gβγ subunit can also modulate ion channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release. These downstream effects collectively contribute to the analgesic properties of opioids.

Conclusion

While quantitative solubility data for Boc-4-phenylpiperidine-4-carboxylic acid is sparse in the literature, its qualitative profile indicates good solubility in common organic solvents and poor solubility in water. The provided experimental protocol offers a robust method for determining its precise solubility in various solvent systems, which is crucial for its effective use in research and development. Its role as a versatile intermediate in the synthesis of CNS-acting agents, such as opioid receptor modulators, highlights the importance of understanding its physicochemical properties for the advancement of drug discovery programs.

References

- 1. BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID | 167262-68-2 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

This technical guide provides a comprehensive overview of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on presenting clear, actionable information.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Alternatively, a more descriptive IUPAC name is 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carboxylic acid. The compound is commonly abbreviated as Boc-4-phenyl-piperidine-4-carboxylic acid. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the carboxylic acid functionality.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound. This data is crucial for its characterization, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₄ | [2][3] |

| Molecular Weight | 305.37 g/mol | [3] |

| Melting Point | 187-189 °C | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 4 °C | [1] |

| Purity | 97% | [1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 3.20-4.00 (br m, 4H, piperidine-H), 2.00-2.50 (m, 4H, piperidine-H), 1.45 (s, 9H, Boc-H) |

| ¹³C NMR (CDCl₃) | δ 178-180 (C=O, acid), 154-156 (C=O, Boc), 140-142 (Ar-C), 128-129 (Ar-CH), 126-127 (Ar-CH), 80-81 (C(CH₃)₃), 45-47 (piperidine-C), 40-42 (piperidine-CH₂), 34-36 (piperidine-CH₂), 28.5 (C(CH₃)₃) |

| IR (KBr) | ν 3300-2500 cm⁻¹ (O-H, acid), 2970 cm⁻¹ (C-H), 1730 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, Boc), 1450 cm⁻¹ (C=C, aromatic) |

| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₁₇H₂₂NO₄⁻: 304.1554, found: similar m/z |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-piperidone. The following is a representative experimental protocol adapted from the synthesis of analogous compounds.[4][5]

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 4-Piperidone

-

To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and THF, add a base like triethylamine or sodium bicarbonate (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Strecker Synthesis to form the α-aminonitrile

-

Dissolve N-Boc-4-piperidone (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Add a solution of potassium cyanide (1.2 equivalents) in water.

-

Subsequently, add a solution of ammonium chloride (1.2 equivalents) in water.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The product, an α-aminonitrile, may precipitate out of the solution or can be obtained after an appropriate workup and extraction.

Step 3: Grignard Reaction to introduce the Phenyl Group

This step is a plausible adaptation for the introduction of the phenyl group at the 4-position, though other methods exist.

-

Prepare a Grignard reagent by reacting bromobenzene (1.2 equivalents) with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the α-aminonitrile from the previous step in an appropriate anhydrous solvent to 0 °C.

-

Slowly add the prepared phenylmagnesium bromide solution to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to get the phenyl-substituted intermediate.

Step 4: Hydrolysis of the Nitrile to Carboxylic Acid

-

Treat the intermediate from the previous step with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH or KOH) in a suitable solvent (e.g., water, ethanol).

-

Heat the reaction mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Cool the reaction mixture and adjust the pH to an acidic value (pH 2-3) to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of opioid receptor modulators. The piperidine scaffold is a common motif in central nervous system (CNS) active compounds. The presence of the phenyl and carboxylic acid groups at the 4-position allows for diverse chemical modifications to explore structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to esters, amides, or other functional groups to interact with specific receptor targets. The Boc protecting group can be easily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the logical relationship of this compound as a synthetic intermediate.

Caption: Synthetic workflow and application of the target compound.

Caption: Logical relationship of reactants and intermediates in synthesis.

References

- 1. This compound | 167262-68-2 [sigmaaldrich.com]

- 2. 1-((Tert-butoxy)carbonyl)-4-phenylpiperidine-4-carboxylic acid | C17H23NO4 | CID 736917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. This document details its chemical synonyms, physicochemical properties, synthesis methodologies, and its pivotal role in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and both a phenyl and a carboxylic acid group at the 4-position. This structure makes it a valuable intermediate for creating complex molecular architectures.

A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

| Synonym | Identifier Type |

| 1-Boc-4-phenylpiperidine-4-carboxylic acid | Common Abbreviation |

| N-Boc-4-phenyl-4-carboxypiperidine | Common Abbreviation |

| 1-(tert-butoxycarbonyl)-4-phenyl-4-piperidinecarboxylic acid | IUPAC Name |

| 4-Phenylpiperidine-1,4-dicarboxylic acid mono-tert-butyl ester | Systematic Name |

| Boc-4-phenylpiperidine-4-carboxylic acid | Common Abbreviation |

Physicochemical and Analytical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Melting Point | 187-189 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like dichloromethane and methanol; limited solubility in water. | |

| Storage Temperature | 4°C | [2] |

| Purity (typical) | ≥97% (HPLC) | [2] |

| CAS Number | 167262-68-2 |

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold and intermediate in the synthesis of various therapeutic agents. The 4-phenylpiperidine core is a well-established pharmacophore in numerous centrally acting drugs.[3]

Its primary applications are in the development of:

-

Opioid Analgesics: The 4-phenylpiperidine structure is central to the pharmacophore of potent opioid receptor agonists, such as fentanyl and its analogs.[3][4] This building block allows for the systematic modification of the piperidine ring to optimize binding to opioid receptors and modulate analgesic properties.

-

Neurokinin-1 (NK1) Receptor Antagonists: These antagonists are used in the management of chemotherapy-induced nausea and vomiting and are being investigated for other neurological and inflammatory conditions.[5][6] The rigid structure provided by the 4-phenylpiperidine moiety is key to the design of potent and selective NK1 receptor antagonists.

The logical workflow for the utilization of this compound in drug synthesis is depicted in the following diagram.

Caption: Synthetic utility of the title compound.

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 4-phenylpiperidine-4-carboxylic acid. While a specific, unified protocol is not available, the following procedures for each step are based on well-established chemical transformations.

Step 1: N-Boc Protection of 4-Piperidinecarboxylic Acid (General Procedure)

This initial step outlines the protection of the piperidine nitrogen, a common procedure in the synthesis of piperidine-containing intermediates.[7][8]

Materials:

-

4-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate and sodium bicarbonate buffer solution

-

Ethyl ether

-

Ethyl acetate

-

3 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Three-necked flask, dropping funnel, rotary evaporator

Procedure:

-

In a three-necked flask equipped with a stirring device, dissolve 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.

-

Dropwise, add di-tert-butyl dicarbonate through a dropping funnel while stirring the reaction.

-

Allow the reaction to proceed at 30°C in a water bath for approximately 22 hours.

-

Extract the reaction mixture with ethyl ether to remove any unreacted di-tert-butyl dicarbonate.

-

Adjust the pH of the aqueous phase to 2-3 using a 3 M hydrochloric acid solution.

-

Extract the product into ethyl acetate.

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield N-Boc-piperidine-4-carboxylic acid.[7]

Step 2: Introduction of the Phenyl Group (Conceptual)

The introduction of the phenyl group at the 4-position of the piperidine ring is a more complex transformation. In many synthetic strategies, the 4-phenylpiperidine-4-carboxylic acid precursor is synthesized first, followed by N-Boc protection as described above. The synthesis of 4-phenyl-4-carboxypiperidines often involves multi-step sequences, for which detailed protocols can be found in specialized organic synthesis literature.

A general workflow for the synthesis of the precursor and its subsequent protection is illustrated below.

Caption: General synthetic approach.

HPLC Analysis (General Protocol for Related Compounds)

Purity analysis is critical for synthetic intermediates. A general High-Performance Liquid Chromatography (HPLC) method for related piperidine carboxylic acid derivatives is provided below. This method would likely require optimization for the specific title compound.

Instrumentation and Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound. For example, 5% to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 and 254 nm.[9]

-

Sample Preparation: The sample is typically dissolved in a mixture of water and acetonitrile.

This technical guide serves as a foundational resource for understanding the properties, synthesis, and application of this compound. For specific applications and detailed synthetic procedures, consulting the primary literature is recommended.

References

- 1. PubChemLite - 1-[(tert-butoxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid (C17H23NO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 167262-68-2 [sigmaaldrich.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

The Strategic Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug discovery. A key strategy in the chemical manipulation of piperidine derivatives is the use of protecting groups to temporarily mask the reactive secondary amine. Among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone due to its unique combination of stability and controlled cleavage.[3][4][5] This technical guide provides an in-depth analysis of the role of the Boc protecting group in the synthesis and derivatization of piperidines, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Principles of Boc Protection in Piperidine Synthesis

The strategic application of the Boc group in piperidine chemistry hinges on its ability to moderate the nucleophilicity and basicity of the ring nitrogen. This protection allows for a wide range of chemical transformations to be performed on other parts of the piperidine scaffold without interference from the amine.[6]

Advantages of the Boc Group:

-

Robust Stability: The Boc group is exceptionally stable under a wide variety of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[3][7] This stability allows for extensive molecular modifications on other parts of the piperidine-containing molecule.

-

Orthogonality: A significant advantage of the Boc group is its orthogonality to other common amine protecting groups such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[3][5] This allows for selective deprotection strategies in complex, multi-step syntheses.[5]

-

Ease of Introduction: The Boc group is typically introduced under mild conditions, most commonly through the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O).[5][8]

Disadvantages of the Boc Group:

-

Harsh Deprotection Conditions: The primary drawback of the Boc group is the requirement for strong acidic conditions for its removal, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][8][9] These conditions can be detrimental to substrates containing other acid-sensitive functional groups.[3]

Quantitative Data: Boc Protection and Deprotection of Piperidine Derivatives

The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize typical conditions and reported yields for these transformations on piperidine and its derivatives.

Table 1: Boc Protection of Piperidine Derivatives

| Substrate | Reagents and Conditions | Solvent | Time | Yield | Reference |

| Piperidine | (Boc)₂O, Triethylamine, DMAP (cat.) | CH₂Cl₂ | 6 h | 92% | |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, sat. aq. NaHCO₃ | Toluene | Overnight | 89% | [10] |

| Piperazine (for mono-protection) | (Boc)₂O, I₂ (cat.), TFA | Methanol | 3 h | 55% | [11] |

| Diethanolamine (multi-step to N-Boc-piperazine) | 1. Thionyl chloride 2. (Boc)₂O 3. NH₃·H₂O | - | - | High | [12] |

Table 2: Boc Deprotection of N-Boc-Piperidine Derivatives

| Substrate | Reagents and Conditions | Solvent | Time | Yield | Reference |

| N-Boc-piperidine | HCl (gas) | Solvent-free | 1 h | >99% | [13] |

| "Thalidomide-piperazine-Boc" | 50% TFA | DCM | 1-4 h | >90% | [14] |

| General N-Boc Amine | 4M HCl | Dioxane | 1-3 h | High | [15] |

| N-Boc glycine | Phosphoric acid | Water | - | High | [16] |

| General N-Boc Amine | TMS-I, NaHCO₃ | DCM | - | - | [17] |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of piperidine derivatives using the Boc group.

Protocol 1: General Procedure for N-Boc Protection of a Piperidine Derivative

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or other suitable base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the piperidine derivative (1.0 eq) in anhydrous THF or DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.[18]

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with distilled water.

-

Extract the mixture with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected piperidine.

-

Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc-piperidine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Cold diethyl ether

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the N-Boc-piperidine derivative in anhydrous DCM in a round-bottom flask.[14]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) to the stirred solution.[14]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[14]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[14]

-

Work-up A (Isolation as TFA salt): To the crude residue, add cold diethyl ether to precipitate the deprotected amine as its TFA salt. Collect the solid by filtration.[14]

-

Work-up B (Isolation as free base): Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[15]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate key workflows and conceptual relationships in the application of the Boc protecting group.

Caption: A typical synthetic workflow involving Boc protection of a piperidine.

Caption: Orthogonality of common amine protecting groups.

Caption: Simplified synthesis of a PROTAC utilizing a Boc-protected piperidine linker.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis and functionalization of piperidine derivatives.[3] Its robustness under a wide range of conditions, coupled with its facile, albeit acidic, removal, provides chemists with a powerful strategy for controlling reactivity and building complex molecular architectures.[3][5] A thorough understanding of its application, including optimal conditions for its introduction and cleavage, is essential for researchers and professionals in drug development aiming to efficiently synthesize novel piperidine-containing compounds. The strategic use of Boc-protected piperidine intermediates will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry.[1][6]

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. sciforum.net [sciforum.net]

- 12. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. reddit.com [reddit.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Phenylpiperidine-4-Carboxylic Acid Derivatives

This guide provides a comprehensive overview of 4-phenylpiperidine-4-carboxylic acid derivatives, a class of synthetic compounds with significant therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document delves into their synthesis, biological activities, particularly as opioid receptor modulators and monoamine reuptake inhibitors, and the underlying structure-activity relationships.

Core Structure and Therapeutic Relevance

The 4-phenylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the synthetic opioid analgesic pethidine (meperidine).[1][2] Modifications to this core structure have led to the development of a wide range of compounds with varying potencies and selectivities for different biological targets. These derivatives are primarily investigated for their effects on the central nervous system, including analgesia and modulation of neurotransmitter levels.[1][3] The hydrochloride salt form of these compounds is often utilized in research due to its enhanced solubility.

Synthesis of 4-Phenylpiperidine-4-Carboxylic Acid Derivatives

The synthesis of 4-phenylpiperidine-4-carboxylic acid derivatives can be achieved through various routes. A common and illustrative method is the synthesis of ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, also known as pethidine.[1][2]

Experimental Protocol: Synthesis of Pethidine

This protocol outlines a two-step synthesis of pethidine.[1][2]

Step 1: Formation of 1-methyl-4-phenylpiperidine-4-carbonitrile

-

Reaction Setup: In a suitable reaction vessel, combine benzyl cyanide and N,N-bis(2-chloroethyl)methylamine.

-

Base Addition: Slowly add a strong base, such as sodium amide, to the mixture under anhydrous conditions. This facilitates the cyclization reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture and extract the product into an organic solvent.

-

Purification: Purify the resulting 1-methyl-4-phenylpiperidine-4-carbonitrile by a suitable method, such as distillation or chromatography.

Step 2: Hydrolysis and Esterification

-

Hydrolysis: Subject the purified nitrile from Step 1 to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

-

Esterification: Without isolating the intermediate carboxylic acid, perform an esterification reaction by adding ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Reaction Monitoring: Monitor the esterification process by TLC.

-

Isolation and Purification: After completion, neutralize the reaction mixture and extract the pethidine product. Purify the final compound by crystallization or chromatography.

Biological Activity and Therapeutic Targets

The primary biological targets of 4-phenylpiperidine-4-carboxylic acid derivatives are opioid receptors and monoamine transporters.

Opioid Receptor Modulation

Many derivatives in this class act as agonists at the μ-opioid receptor, which is the primary target for most opioid analgesics.[3] Activation of μ-opioid receptors in the central nervous system leads to analgesia.[4] The binding affinity and efficacy at these receptors can be finely tuned through structural modifications.

Monoamine Reuptake Inhibition

Certain analogs of pethidine, such as 4-fluoropethidine, have been shown to be potent inhibitors of the reuptake of monoamine neurotransmitters like dopamine and norepinephrine.[1] This dual activity can contribute to their overall pharmacological profile.

Quantitative Biological Data

The following tables summarize key quantitative data for representative 4-phenylpiperidine-4-carboxylic acid derivatives and related compounds, illustrating their binding affinities and inhibitory concentrations.

| Compound/Ligand | Receptor | Ki (nM) | Kd (nM) | IC50 (nM) |

| DAMGO | μ-opioid | 0.35 | 0.537 | |

| Naloxone | μ-opioid | 0.43 | ||

| DPDPE | μ-opioid | 273 | ||

| U-50488 hydrochloride | μ-opioid | 280 |

Table 1: Binding affinities and inhibitory concentrations of standard ligands for the μ-opioid receptor. Data sourced from Eurofins SafetyScreen.[5]

Experimental Protocols for Biological Assays

Detailed and reproducible methodologies are essential for characterizing the biological activity of these compounds.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.[6]

Objective: To determine the Ki of a test compound for the human μ-opioid receptor using [3H]-DAMGO as the radioligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective μ-opioid receptor agonist).

-

Test Compound: 4-phenylpiperidine-4-carboxylic acid derivative.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO, determined using non-linear regression.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Monoamine Reuptake Inhibition Assay

This protocol outlines a radiolabeled neurotransmitter uptake assay to measure the inhibition of monoamine transporters.[7]

Objective: To determine the IC50 of a test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

-

Cell culture medium.

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).[7]

-

Test compounds.

-

96-well microplates.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or the reference inhibitor for a defined period.

-

Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake and incubate for a specific time at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Uptake: Subtract the non-specific uptake (in the presence of a known inhibitor) from the total uptake.

-

Determine IC50: Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.[7]

Signaling Pathways and Workflows

Visual representations of the key biological processes and experimental procedures aid in understanding the mechanism of action and the methods used for characterization.

References

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid, a key building block in the development of various pharmaceutical agents. The protocols outlined below describe a reliable three-step synthetic route, commencing with the formation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group, and culminating in the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Chemical Reaction Pathway

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of Ethyl 4-phenylpiperidine-4-carboxylate

This step involves the formation of the 4-phenyl-4-carbethoxypiperidine core via a cyclization reaction.

Materials:

-

Phenylacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene, anhydrous

-

Bis(2-chloroethyl)amine hydrochloride

-

Ethanol, absolute

-

Sulfuric acid, concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (2.0 eq) in anhydrous toluene under a nitrogen atmosphere, add phenylacetonitrile (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add a solution of bis(2-chloroethyl)amine hydrochloride (1.1 eq) in portions.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and quench carefully with water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 4-phenyl-4-cyanopiperidine.

-

To the crude nitrile, add a mixture of absolute ethanol and concentrated sulfuric acid (5:1 v/v).

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Basify the solution with saturated sodium bicarbonate and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 4-phenylpiperidine-4-carboxylate.

Step 2: Synthesis of Ethyl 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylate

This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

-

Ethyl 4-phenylpiperidine-4-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated ammonium chloride solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield ethyl 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and 2 M sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

| Step | Product | Starting Material (1.0 eq) | Reagents | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | Ethyl 4-phenylpiperidine-4-carboxylate | Phenylacetonitrile | NaH, Bis(2-chloroethyl)amine HCl, H₂SO₄ | 50-60 | >95 |

| 2 | Ethyl 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylate | Ethyl 4-phenylpiperidine-4-carboxylate | (Boc)₂O, Et₃N | 90-98 | >97 |

| 3 | This compound | Ethyl 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylate | NaOH, HCl | 85-95 | >98 |

Experimental Workflow

The overall experimental workflow is illustrated in the following diagram.

Caption: Overall experimental workflow for the synthesis.

Application Notes and Protocols for the Preparation of Boc-4-phenylpiperidine-4-carboxylic acid from 4-Piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of Boc-4-phenylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-piperidone. The described synthetic route involves a modified Strecker synthesis to introduce the cyano and phenyl groups at the 4-position of the piperidine ring, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and concluding with the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This protocol is designed to be a comprehensive guide for researchers, offering step-by-step procedures, characterization data, and a clear visualization of the synthetic workflow.

Introduction

Boc-4-phenylpiperidine-4-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. The rigid piperidine scaffold, coupled with the phenyl and carboxylic acid functionalities, makes it a desirable component in the design of novel therapeutics, including analgesics and receptor modulators. The Boc protecting group allows for selective manipulation of other functional groups within the molecule during subsequent synthetic steps. This document outlines a reliable and reproducible method for the preparation of this important compound from 4-piperidone.

Overall Synthetic Pathway

The synthesis of Boc-4-phenylpiperidine-4-carboxylic acid from 4-piperidone is a three-step process. The initial step involves the formation of 4-cyano-4-phenylpiperidine via a modified Strecker-type reaction. The resulting nitrile is then hydrolyzed under basic conditions to yield 4-phenylpiperidine-4-carboxylic acid. The final step is the selective N-Boc protection of the piperidine nitrogen.

Caption: Overall synthetic workflow for the preparation of Boc-4-phenylpiperidine-4-carboxylic acid.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on experimental conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of 4-Cyano-4-phenylpiperidine | 4-Piperidone HCl, KCN, Aniline | Water/Toluene | 60 | 6 | 75-85 |

| 2 | Hydrolysis of Nitrile | 4-Cyano-4-phenylpiperidine, NaOH | Ethanol/Water | Reflux | 7 | 70-80 |

| 3 | N-Boc Protection | 4-Phenylpiperidine-4-carboxylic acid, (Boc)₂O, NaHCO₃ | Dioxane/Water | Room Temp | 22 | 85-95 |

Experimental Protocols

Step 1: Synthesis of 4-Cyano-4-phenylpiperidine

This procedure is adapted from a known method for the synthesis of related aminopiperidines.

Materials:

-

4-Piperidone hydrochloride

-

Potassium cyanide (KCN)

-

Aniline

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-piperidone hydrochloride (1 equivalent) in deionized water.

-

Cool the solution in an ice bath and slowly add a solution of potassium cyanide (1.1 equivalents) in water via the dropping funnel. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add toluene to the reaction mixture, followed by the dropwise addition of aniline (1 equivalent).

-

Heat the reaction mixture to 60 °C and stir vigorously for 6 hours.

-

Cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-cyano-4-phenylpiperidine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Logical workflow for the synthesis of 4-Cyano-4-phenylpiperidine.

Step 2: Hydrolysis of Nitrile to Carboxylic Acid

This protocol is based on a general procedure for the hydrolysis of nitriles.[1]

Materials:

-

4-Cyano-4-phenylpiperidine

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, suspend 4-cyano-4-phenylpiperidine (1 equivalent) in a mixture of ethanol and 2N sodium hydroxide solution (1.5 equivalents).[1]

-

Heat the mixture to reflux and maintain for 7 hours.[1] Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and acidify to a pH of approximately 5 with concentrated hydrochloric acid.[1]

-

A precipitate of 4-phenylpiperidine-4-carboxylic acid will form. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold acetone.

-

Dry the product under vacuum at 60 °C to obtain pure 4-phenylpiperidine-4-carboxylic acid as an off-white solid.[1]

Step 3: N-Boc Protection

This protocol follows a standard procedure for the Boc protection of amino acids.[2]

Materials:

-

4-Phenylpiperidine-4-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate